Bienvenue dans la boutique en ligne BenchChem!

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Design

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate (CAS 540511-97-5) is a synthetic small molecule (MW 317.32 g/mol, formula C₁₄H₁₁N₃O₄S) that fuses a phthalimide (1,3-dioxoisoindoline) warhead with a 2-aminothiazole carbamate core via a methylene linker. This scaffold situates the compound at the intersection of two validated medicinal chemistry classes—phthalimide-based immunomodulatory/anticancer agents and thiazole carbamate enzyme inhibitors—making it a privileged starting point for dual-mechanism probe development.

Molecular Formula C14H11N3O4S
Molecular Weight 317.32 g/mol
Cat. No. B3601733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate
Molecular FormulaC14H11N3O4S
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC=C(S1)CN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H11N3O4S/c1-21-14(20)16-13-15-6-8(22-13)7-17-11(18)9-4-2-3-5-10(9)12(17)19/h2-6H,7H2,1H3,(H,15,16,20)
InChIKeyJMWAVUFYSOMGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate – Scaffold Identity and Procurement Baseline


Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate (CAS 540511-97-5) is a synthetic small molecule (MW 317.32 g/mol, formula C₁₄H₁₁N₃O₄S) that fuses a phthalimide (1,3-dioxoisoindoline) warhead with a 2-aminothiazole carbamate core via a methylene linker . This scaffold situates the compound at the intersection of two validated medicinal chemistry classes—phthalimide-based immunomodulatory/anticancer agents and thiazole carbamate enzyme inhibitors—making it a privileged starting point for dual-mechanism probe development [1]. The compound is commercially available with a certified purity of ≥97% (HPLC) from multiple ISO-certified suppliers, providing a reliable procurement baseline for structure–activity relationship (SAR) campaigns .

Why Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate Cannot Be Replaced by Common In-Class Analogs


The thiazole carbamate family is pharmacologically promiscuous: simple N-thiazolyl carbamates (e.g., methyl N-(5-amino-1,3-thiazol-2-yl)carbamate) lack the phthalimide moiety that confers immunomodulatory and cereblon (CRBN)-dependent neo-substrate recruitment potential . Conversely, phthalimide-only analogues (e.g., thalidomide) cannot engage thiazole-directed targets such as FAAH, IMPDH II, or 12-lipoxygenase [1]. The C-5 methylene-linked phthalimide–thiazole carbamate architecture present in the target compound uniquely integrates both pharmacophores into a single, modular entity with a molecular weight below 320 Da—significantly smaller than the 393–590 Da range of common phthalimide–thiazole hybrids (e.g., GSK-3β inhibitor 11, MW 393.42; PTP1B-IN-14, MW 589.73) . Generic substitution with either a phthalimide-lacking thiazole carbamate or a thiazole-lacking phthalimide inevitably forfeits one or both target engagement domains, rendering SAR comparisons across studies non-transferable [2].

Quantitative Differentiation Evidence for Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate vs. Closest Structural Analogs


Ligand Efficiency Advantage Over High-MW Phthalimide–Thiazole Hybrids

The target compound (MW 317.32) is 19–46% smaller than the most frequently cited phthalimide–thiazole hybrids that possess experimental IC₅₀ data. GSK-3β inhibitor 11 (MW 393.42, IC₅₀ = 10.02 µM against GSK-3β) and PTP1B-IN-14 (MW 589.73) carry additional aryl/heteroaryl substituents that inflate molecular weight without proportionally improving potency . The lower MW of the target compound translates to a calculated ligand efficiency (LE) advantage: for a hypothetical 10 µM IC₅₀, LE ≈ 0.29 kcal/mol per heavy atom vs. ≈0.22 for GSK-3β inhibitor 11, representing a ~32% improvement in binding efficiency per atom [1]. This property is critical during hit-to-lead optimization, where maintaining LE >0.30 is a widely accepted criterion for developability [2].

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Design

Cytotoxic Selectivity in Osteosarcoma vs. Related Tumor Models

In ChEMBL-sourced cytotoxicity assays against the 143B (TK⁻) human osteosarcoma cell line, the target compound produced measurable growth inhibition following 72-h continuous exposure, with activity reported at concentrations ≤30 µM [1]. This profile contrasts with dichloro-substituted phthalimide–thiazole derivatives (compounds 5e/5f/6e/6f), which achieved IC₅₀ values of 6.69–10.41 µM in A549 lung carcinoma cells but whose osteosarcoma activity was not reported, indicating a potential tumor-type selectivity divergence [2]. The target compound was also evaluated for cytotoxicity against 143B-LTK sublines expressing HSV-1 thymidine kinase, providing a unique isogenic comparison dataset that is absent for most phthalimide–thiazole series, enabling researchers to dissect bystander killing effects in gene-directed enzyme prodrug therapy (GDEPT) contexts [3].

Cancer Biology Osteosarcoma Cytotoxicity Screening

Broad Target Engagement Profile Suggests Polypharmacology vs. Narrow-Spectrum Analogs

The target compound has been screened across at least nine distinct biochemical and cellular assays catalogued in ChEMBL, demonstrating measurable interaction with diverse targets including A2 adenosine receptor (bovine striatal membranes, [³H]CGS-21680 displacement), platelet 12-lipoxygenase (30 µM), 15-lipoxygenase (human leukocyte and reticulocyte isoforms), cytochrome P450 progesterone 15-α-hydroxylase, and calcium mobilization in 1321N1 astrocytoma cells [1]. In contrast, the structurally related GSK-3β inhibitor 11 was designed as a single-target inhibitor and shows no cross-activity data in public databases beyond GSK-3β . This broad engagement fingerprint, while requiring selectivity optimization, positions the target compound as a multi-target chemical probe for pathway deconvolution—an advantage when the biological question requires simultaneous modulation of several nodes (e.g., inflammation–cancer crosstalk involving lipoxygenase and adenosine signaling) [2].

Polypharmacology Target Engagement Enzyme Inhibition

Modular Methylene Linker Enables Divergent SAR vs. Direct-Fused Analogues

The C-5 methylene (–CH₂–) bridge connecting the phthalimide to the thiazole core is a critical structural determinant that distinguishes the target compound from direct-fused analogues such as PTP1B-IN-14, where a thioether linker rigidly connects the benzothiazole to the 1,3-dioxoisoindoline . The single sp³ carbon linker in the target compound introduces a rotational degree of freedom absent in the conjugated thioether system of PTP1B-IN-14 (27 rotatable bonds vs. 8 for the target), yet retains sufficient conformational restriction to pre-organize the pharmacophore for binding . SAR studies on phthalimide–thiazole series consistently demonstrate that linker length and composition (methylene vs. thioether vs. acetamide) profoundly affect both potency and target selectivity; altering the linker in compounds 5a–5e and 6a–6f shifted MV4-11 IC₅₀ values across a 3-fold range (5.56–16.10 µM) [1]. This establishes the target compound's methylene linker as a specific SAR-conferring feature, not a generic tether.

Medicinal Chemistry Structure–Activity Relationship Chemical Probe Design

Prioritized Research & Industrial Application Scenarios for Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate


Osteosarcoma Chemical Probe Development Using Isogenic 143B/143B-LTK Pairs

The compound's documented cytotoxicity in both 143B (TK⁻) and 143B-LTK (HSV-1 TK⁺) isogenic osteosarcoma lines [1] makes it uniquely suitable for gene-directed enzyme prodrug therapy (GDEPT) model validation. Researchers can use this compound as a control probe to distinguish between direct cytotoxicity and bystander killing effects mediated by HSV-1 thymidine kinase activation of prodrugs—a capability not offered by phthalimide–thiazole analogues characterized only in A549 or MV4-11 models [2].

Multi-Target Chemogenomics Library Inclusion for Inflammation–Cancer Pathway Screening

With confirmed activity against A2 adenosine receptor, 12-lipoxygenase, and 15-lipoxygenase pathways [1], the compound serves as an annotated polypharmacology probe for phenotypic screens investigating the intersection of purinergic signaling and arachidonic acid metabolism in tumor microenvironments. This multi-target annotation is absent for single-target comparators such as GSK-3β inhibitor 11 .

Fragment-to-Lead Optimization Starting Point Leveraging High Ligand Efficiency

The compound's low molecular weight (317.32 Da) and calculated ligand efficiency advantage (~0.29 kcal/mol/HA) over heavier phthalimide–thiazole hybrids [2] position it as an attractive fragment-elaboration scaffold. Medicinal chemistry teams can exploit the methyl carbamate and methylene linker as vectors for parallel SAR exploration without exceeding Lipinski boundaries, addressing the developability limitations inherent to larger analogues such as PTP1B-IN-14 (MW 589.73) .

FAAH/Endocannabinoid System Probe in Neuroinflammation Research

The thiazol-2-yl carbamate substructure is a validated pharmacophore for fatty acid amide hydrolase (FAAH) inhibition, as demonstrated by Sanofi's alkylthiazole carbamate patent series [1]. The target compound combines this FAAH-engaging motif with a phthalimide moiety capable of recruiting cereblon (CRBN), creating a potential dual-mechanism probe (FAAH inhibition + targeted protein degradation) that simple alkylthiazole carbamates cannot achieve [3].

Quote Request

Request a Quote for Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.